![molecular formula C23H19NS2 B14244372 2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene CAS No. 306762-43-6](/img/structure/B14244372.png)
2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene is a complex organic compound characterized by the presence of butylsulfanyl and isothiocyanatophenyl groups attached to a naphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the naphthalene core: This can be achieved through Friedel-Crafts acylation followed by cyclization.
Introduction of the butylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group on the naphthalene ring with butylthiol.
Attachment of the isothiocyanatophenyl group: This is typically done via a Sonogashira coupling reaction between a halogenated naphthalene derivative and an ethynyl-substituted isothiocyanatophenyl compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The isothiocyanate group can be reduced to an amine.
Substitution: The naphthalene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the naphthalene core.
Applications De Recherche Scientifique
2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of protein-ligand interactions due to the presence of the isothiocyanate group.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific optical or electronic properties.
Mécanisme D'action
The mechanism of action of 2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene depends on its application. In biological systems, the isothiocyanate group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds. This can affect protein function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Butylsulfanyl)-6-[(4-cyanophenyl)ethynyl]naphthalene
- 2-(Butylsulfanyl)-6-[(4-methylphenyl)ethynyl]naphthalene
- 2-(Butylsulfanyl)-6-[(4-fluorophenyl)ethynyl]naphthalene
Uniqueness
2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential for covalent modification of biological molecules. This makes it particularly valuable in the study of protein interactions and as a potential therapeutic agent.
Propriétés
Numéro CAS |
306762-43-6 |
|---|---|
Formule moléculaire |
C23H19NS2 |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
2-butylsulfanyl-6-[2-(4-isothiocyanatophenyl)ethynyl]naphthalene |
InChI |
InChI=1S/C23H19NS2/c1-2-3-14-26-23-13-10-20-15-19(6-9-21(20)16-23)5-4-18-7-11-22(12-8-18)24-17-25/h6-13,15-16H,2-3,14H2,1H3 |
Clé InChI |
OCEDAOMGZMOCJI-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1=CC2=C(C=C1)C=C(C=C2)C#CC3=CC=C(C=C3)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


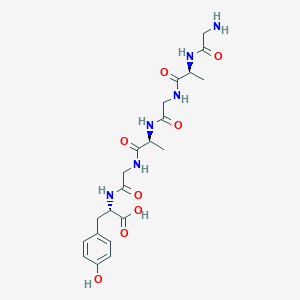
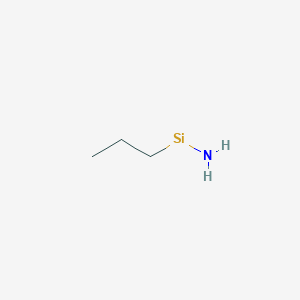
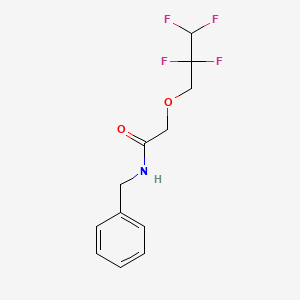

![4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14244329.png)
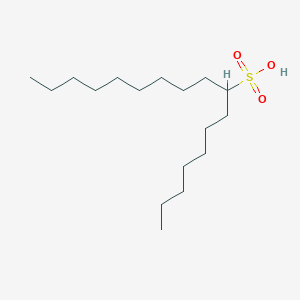

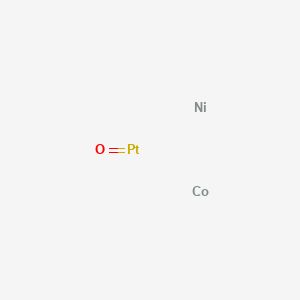
silane](/img/structure/B14244348.png)
![1-[(But-3-yn-1-yl)oxy]-4-methylbenzene](/img/structure/B14244350.png)

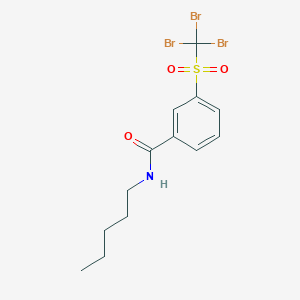
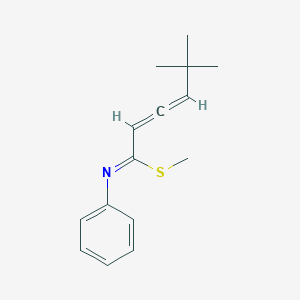
![Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate](/img/structure/B14244374.png)
